NCDC
Overview
Description
2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate is a chemical compound with the molecular formula C20H14N2O6 and a molecular weight of 378.33 g/mol . It is known for its role as an inhibitor of phospholipase C and its applications in various biochemical assays . This compound is also used in the determination of chymotrypsin and has been studied for its effects on histamine release and inositol trisphosphate production in mast cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCDC typically involves the reaction of 2-nitro-4-carboxyphenol with N,N-diphenylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: 2-nitro-4-carboxyphenol and N,N-diphenylcarbamic acid.
Reduction: 2-amino-4-carboxyphenyl-N,N-diphenylcarbamate.
Substitution: Various substituted phenolic derivatives depending on the electrophile used.
Scientific Research Applications
2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate has several scientific research applications:
Biochemistry: Used as a specific chromogenic inactivator of chymotrypsin, aiding in the study of protease activity.
Cell Biology: Inhibits anti-IgE-mediated histamine release and inositol trisphosphate production in mast cells, making it useful in allergy research.
Pharmacology: Functions as an inhibitor of phospholipase C, which is involved in various signaling pathways.
Plant Biology: Acts as a plant-growth regulator.
Mechanism of Action
The mechanism of action of NCDC involves the inhibition of phospholipase C (PLC). By inhibiting PLC, the compound prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This inhibition leads to a decrease in intracellular calcium levels and reduced histamine release from mast cells .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate (NCDC): Similar in structure and function, used for direct titration of chymotrypsin.
4-(Diphenylcarbamoyloxy)-3-nitrobenzoic acid: Another compound with similar inhibitory effects on phospholipase C.
Uniqueness
2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate is unique due to its specific inhibition of phospholipase C and its dual role in both biochemical assays and cell signaling studies. Its ability to inhibit histamine release and inositol trisphosphate production makes it particularly valuable in allergy and immunology research .
Properties
IUPAC Name |
4-(diphenylcarbamoyloxy)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c23-19(24)14-11-12-18(17(13-14)22(26)27)28-20(25)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYDAFUTZRAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147200 | |
Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10556-88-4 | |
Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010556884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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